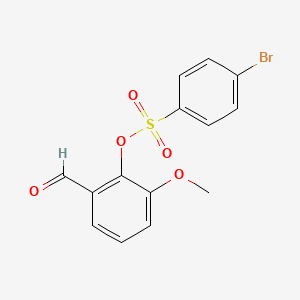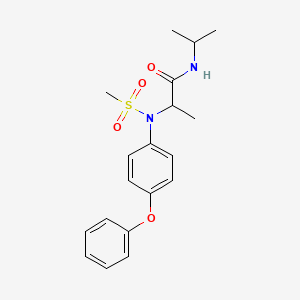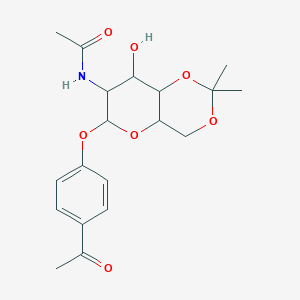![molecular formula C18H17NO2 B4016977 1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol](/img/structure/B4016977.png)
1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that include cyclization, bromination, aldol condensation, and substitution reactions. For instance, an efficient one-pot method for the synthesis of anti-α,β-epoxy ketones from 1-(2-methyl-4-phenylquinolin-3-yl)ethanone and ethanol has been developed through a modified Darzens reaction, showcasing a cascade sequence of reactions including bromination and aldol condensation (Chauhan et al., 2017). This example highlights the complexity and creativity in synthesizing quinoline-based compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their chemical behavior and potential applications. For example, the absolute configurations of tetrahydroquinoline derivatives were determined by their NMR spectra, revealing the relationship between their structure and optical activity (Kametani et al., 1970). Such studies are fundamental in understanding the stereochemistry and molecular structure of quinoline derivatives.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions that are significant for their functionalization and application. The reactivity of these compounds with nitriles in concentrated sulfuric acid, for example, leads to the formation of substituted isoquinolines through Wagner-Meerwein rearrangement and Ritter reaction (Perevoshchikova et al., 2014). These reactions are indicative of the versatile chemical properties of quinoline derivatives.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. Although specific data on "1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol" are not available, studies on similar compounds provide insights. For example, the synthesis of various quinoline derivatives and their characterization reveals important physical properties that are essential for their practical applications (Yuan & Bador, 1976).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity, stability, and fluorescence, are crucial for their application in chemical synthesis and as potential drug candidates. The reactivity of quinoline derivatives with alcohols to produce fluorescent esters, for example, demonstrates their potential in analytical applications (Yoshida et al., 1992).
Eigenschaften
IUPAC Name |
1-[4-(8-methoxyquinolin-5-yl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12(20)13-5-7-14(8-6-13)15-9-10-17(21-2)18-16(15)4-3-11-19-18/h3-12,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUYZGMYDMDURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(8-Methoxyquinolin-5-yl)phenyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4016907.png)
![N-allyl-1-cyclohexyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4016916.png)
![5-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B4016924.png)
![1-(4-methylphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4016930.png)

![1-(4-fluorophenyl)-3-[methyl(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016941.png)
![N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4016945.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-phenylglycinamide](/img/structure/B4016953.png)
![N-cycloheptyl-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B4016961.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016967.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-3-(trifluoromethyl)piperidine](/img/structure/B4016973.png)
![5-chloro-4-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-1,3-dimethyl-1H-pyrazole](/img/structure/B4016984.png)
